molecular formula C26H34N3O9U- B13154387 ((4-((3-(Diethylamino)-2-hydroxypropyl)amino)-9,10-dioxo-9,10-dihydroanthracen-1-yl)(methyl)amino)dihydroxyuraniumfumarate

((4-((3-(Diethylamino)-2-hydroxypropyl)amino)-9,10-dioxo-9,10-dihydroanthracen-1-yl)(methyl)amino)dihydroxyuraniumfumarate

カタログ番号: B13154387
分子量: 770.6 g/mol
InChIキー: WVGQFFFEWALRMG-FKQPBZCOSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“((4-((3-(Diethylamino)-2-hydroxypropyl)amino)-9,10-dioxo-9,10-dihydroanthracen-1-yl)(methyl)amino)dihydroxyuraniumfumarate” is a complex organic-inorganic hybrid compound It features a diethylamino group, a hydroxypropyl group, and a dihydroanthracene core, coordinated with uranium and fumarate

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of “((4-((3-(Diethylamino)-2-hydroxypropyl)amino)-9,10-dioxo-9,10-dihydroanthracen-1-yl)(methyl)amino)dihydroxyuraniumfumarate” involves multiple steps:

    Formation of the dihydroanthracene core: This can be achieved through the reduction of anthraquinone using a suitable reducing agent like sodium borohydride.

    Introduction of the diethylamino and hydroxypropyl groups: This step involves nucleophilic substitution reactions where the diethylamino and hydroxypropyl groups are introduced.

    Coordination with uranium: The dihydroanthracene derivative is then reacted with a uranium salt, such as uranyl nitrate, under controlled conditions to form the uranium complex.

    Addition of fumarate: Finally, fumaric acid is added to the reaction mixture to form the final compound.

Industrial Production Methods

Industrial production of such complex compounds typically involves:

    Batch reactors: for precise control over reaction conditions.

    Purification techniques: like crystallization, chromatography, and recrystallization to obtain high-purity products.

    Quality control: measures to ensure consistency and safety of the final product.

化学反応の分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroanthracene core.

    Reduction: Reduction reactions can occur at the uranium center, potentially altering its oxidation state.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the diethylamino or hydroxypropyl groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation products: Anthraquinone derivatives.

    Reduction products: Uranium complexes with altered oxidation states.

    Substitution products: Modified dihydroanthracene derivatives.

科学的研究の応用

Chemistry

    Catalysis: The compound can act as a catalyst in organic reactions due to its unique structure.

    Material Science: Potential use in the development of advanced materials with specific electronic or optical properties.

Biology

    Biochemical Probes: Used in studying biochemical pathways and interactions due to its complex structure.

Medicine

    Radiopharmaceuticals: Potential use in targeted radiotherapy due to the presence of uranium.

Industry

    Nuclear Research: Applications in nuclear fuel research and development.

作用機序

The compound exerts its effects through:

    Coordination chemistry: The uranium center can interact with various biological and chemical targets.

    Electron transfer: The dihydroanthracene core can participate in electron transfer reactions, influencing redox processes.

類似化合物との比較

Similar Compounds

    Uranium complexes: Other uranium-based compounds with different ligands.

    Dihydroanthracene derivatives: Compounds with similar core structures but different functional groups.

Uniqueness

    Hybrid nature: The combination of organic and inorganic components makes it unique.

    Functional diversity: The presence of multiple functional groups allows for diverse chemical reactivity and applications.

特性

分子式

C26H34N3O9U-

分子量

770.6 g/mol

IUPAC名

(E)-but-2-enedioic acid;[4-[[3-(diethylamino)-2-hydroxypropyl]amino]-9,10-dioxoanthracen-1-yl]-methylazanide;uranium;dihydrate

InChI

InChI=1S/C22H27N3O3.C4H4O4.2H2O.U/c1-4-25(5-2)13-14(26)12-24-18-11-10-17(23-3)19-20(18)22(28)16-9-7-6-8-15(16)21(19)27;5-3(6)1-2-4(7)8;;;/h6-11,14,26H,4-5,12-13H2,1-3H3,(H2,23,24,27,28);1-2H,(H,5,6)(H,7,8);2*1H2;/p-1/b;2-1+;;;

InChIキー

WVGQFFFEWALRMG-FKQPBZCOSA-M

異性体SMILES

CCN(CC)CC(CNC1=C2C(=C(C=C1)[N-]C)C(=O)C3=CC=CC=C3C2=O)O.C(=C/C(=O)O)\C(=O)O.O.O.[U]

正規SMILES

CCN(CC)CC(CNC1=C2C(=C(C=C1)[N-]C)C(=O)C3=CC=CC=C3C2=O)O.C(=CC(=O)O)C(=O)O.O.O.[U]

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。